molecular formula C11H9NO3 B574493 3-Amino-4-hydroxy-1-naphthoic acid CAS No. 165185-23-9

3-Amino-4-hydroxy-1-naphthoic acid

Cat. No.: B574493
CAS No.: 165185-23-9
M. Wt: 203.197
InChI Key: DZZSVBQUFJJMCG-UHFFFAOYSA-N
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Description

Chemical Name: 4-Amino-3-hydroxy-1-naphthoic acid CAS No.: 103907-14-8 Molecular Formula: C₁₁H₉NO₃ Molecular Weight: 203.197 g/mol Synonyms: 4-Amino-3-hydroxynaphthalene-1-carboxylic acid, 1-Naphthalenecarboxylic acid-4-amino-3-hydroxy derivative .

This naphthoic acid derivative is characterized by amino (-NH₂) and hydroxyl (-OH) groups at the 4- and 3-positions, respectively, on the naphthalene ring, with a carboxylic acid (-COOH) group at the 1-position.

Properties

CAS No.

165185-23-9

Molecular Formula

C11H9NO3

Molecular Weight

203.197

IUPAC Name

3-amino-4-hydroxynaphthalene-1-carboxylic acid

InChI

InChI=1S/C11H9NO3/c12-9-5-8(11(14)15)6-3-1-2-4-7(6)10(9)13/h1-5,13H,12H2,(H,14,15)

InChI Key

DZZSVBQUFJJMCG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)N)C(=O)O

Synonyms

1-Naphthalenecarboxylicacid,3-amino-4-hydroxy-(9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-hydroxy-1-naphthoic acid typically involves the nitration of 1-naphthoic acid followed by reduction and hydrolysis. One common method includes:

    Nitration: 1-Naphthoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Hydrolysis: The resulting compound is hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-hydroxy-1-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The amino group can be reduced to form an amine derivative.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Acylation can be carried out using acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Acylated or alkylated derivatives.

Scientific Research Applications

3-Amino-4-hydroxy-1-naphthoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-hydroxy-1-naphthoic acid involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can participate in hydrogen bonding, while the amino group can form ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Differences :

  • The amino group is at the 3-position, and the carboxylic acid is at the 2-position on the naphthalene ring.
  • Lacks a hydroxyl group compared to the target compound.

Applications : Used in research for synthesizing heterocyclic compounds or as a ligand in coordination chemistry .

2.2. 6-Amino-2-naphthoic Acid
  • CAS No.: 116668-47-4
  • Molecular Formula: C₁₁H₉NO₂
  • Molecular Weight : 187.19 g/mol
  • Melting Point : 222–227°C .

Structural Differences :

  • Amino group at the 6-position and carboxylic acid at the 2-position.
  • No hydroxyl group present.

Commercial Availability : Priced at ¥25,200 JPY for 5 g (tech. grade), indicating its use in specialized organic synthesis .

2.3. 3-Hydroxy-2-naphthoic Acid
  • CAS No.: 92-70-6
  • Molecular Formula : C₁₁H₈O₃
  • Molecular Weight : 188.18 g/mol
  • Safety Data : Classified as hazardous, requiring precautions for handling (e.g., gloves, eye protection) .

Structural Differences :

  • Hydroxyl group at the 3-position and carboxylic acid at the 2-position.
  • Lacks an amino group.

Applications : Widely used as a coupling component in azo dyes and as a pharmaceutical intermediate .

2.4. 3-Iodo-p-naphthoic Acid
  • Synthesis: Derived from 3-amino-p-naphthoic acid via iodination.
  • Melting Point : 214°C (methyl ester: 55°C; ethyl ester: 78°C) .

Structural Differences :

  • Iodo substituent replaces the amino group in the target compound.
  • Demonstrates how halogenation alters reactivity and physical properties .

Data Table: Key Properties of Compared Compounds

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound 103907-14-8 C₁₁H₉NO₃ 203.197 Not reported -NH₂, -OH, -COOH (1-position)
3-Amino-2-naphthoic acid 5959-52-4 C₁₁H₉NO₂ 187.19 210 -NH₂, -COOH (2-position)
6-Amino-2-naphthoic acid 116668-47-4 C₁₁H₉NO₂ 187.19 222–227 -NH₂, -COOH (2-position)
3-Hydroxy-2-naphthoic acid 92-70-6 C₁₁H₈O₃ 188.18 Not reported -OH, -COOH (2-position)
3-Iodo-p-naphthoic acid Not provided C₁₁H₇IO₂ 314.08 214 -I, -COOH

Critical Analysis of Differences

  • Substituent Position: The position of amino, hydroxyl, and carboxylic acid groups significantly impacts solubility, melting points, and reactivity. For example, 3-amino-2-naphthoic acid lacks a hydroxyl group, making it less polar than the target compound .
  • Commercial Relevance: 6-Amino-2-naphthoic acid is notably more expensive than other derivatives, reflecting its niche applications in advanced synthesis .

Research Implications

  • Medicinal Chemistry : The target compound’s dual functional groups (-NH₂ and -OH) could make it a scaffold for kinase inhibitors or antimicrobial agents, similar to sulfamoyl-naphthoate derivatives .
  • Synthetic Challenges: The lack of reported melting points for this compound suggests gaps in characterization data, highlighting a need for further study .

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